1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride, with the CAS number 1794-25-8, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 243.22 g/mol. This compound features two amine groups and is classified as a diamine due to the presence of two amino functional groups in its structure. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.
The reactivity of the amine groups allows for further derivatization, making this compound useful in organic synthesis.
Synthesis of 1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride typically involves:
Interaction studies for 1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride are necessary to understand its potential effects when combined with other compounds. Such studies typically focus on:
Several compounds share structural similarities with 1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methylpropane-1,2-diamine;dihydroiodide | 15444-85-6 | Contains iodine instead of chloride |
| 1,2-Diaminopropane | 107-15-3 | Simple diamine structure without cyclohexyl |
| N'-Cyclohexyl-2-methylpropane-1,3-diamine | 24271951 | Contains a different amine configuration |
| 1,2-Diamino-2-methylpropane dihydrochloride | Not listed | Similar amine structure but different substituents |
1-N-cyclohexyl-2-methylpropane-1,2-diamine;dihydrochloride is unique due to its specific cyclohexyl substitution and the presence of two amino groups at adjacent carbon atoms. This structural configuration may impart distinct physical and chemical properties compared to other diamines, influencing its solubility and reactivity profiles.